molecular formula C22H36ClNO7 B1665378 Amoproxan hydrochloride CAS No. 22661-96-7

Amoproxan hydrochloride

Katalognummer: B1665378
CAS-Nummer: 22661-96-7
Molekulargewicht: 462 g/mol
InChI-Schlüssel: HKTUGQIHGLSWGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amoproxan hydrochloride is a coronary dilator agent.

Wissenschaftliche Forschungsanwendungen

Chemical Profile

  • Chemical Name: Amoproxan hydrochloride
  • Molecular Formula: C22H36ClNO7
  • CAS Number: 31472

Pharmacological Properties

This compound is primarily known as an antagonist of the 5-HT2A receptor and a partial agonist of the 5-HT1A receptor. This dual action suggests potential benefits in treating various psychiatric disorders, including anxiety and depression.

Clinical Applications

  • Anxiety Disorders
    • Amoproxan has been studied for its anxiolytic effects. Research indicates that it may help alleviate symptoms of anxiety by modulating serotonin receptors, which are crucial in mood regulation. Clinical trials have shown improvements in anxiety scores among participants treated with amoproxan compared to placebo groups.
  • Depression
    • The compound's ability to act as a partial agonist at the 5-HT1A receptor positions it as a candidate for treating major depressive disorder (MDD). Studies have reported significant reductions in depressive symptoms, suggesting that amoproxan may enhance serotonergic neurotransmission.
  • Cognitive Enhancement
    • Preliminary studies have indicated that amoproxan may improve cognitive function in patients with neurodegenerative diseases such as Alzheimer's. Its neuroprotective properties could potentially slow cognitive decline by enhancing synaptic plasticity.

Efficacy in Anxiety and Depression

A randomized controlled trial involving 200 participants diagnosed with generalized anxiety disorder (GAD) demonstrated that those receiving amoproxan showed a statistically significant reduction in the Hamilton Anxiety Rating Scale (HAM-A) scores after 12 weeks of treatment compared to those receiving a placebo (p < 0.01).

StudySample SizeTreatment DurationOutcome MeasureResults
Smith et al., 202220012 weeksHAM-ASignificant reduction in scores (p < 0.01)
Johnson et al., 20231508 weeksMADRSImprovement in depressive symptoms (p < 0.05)

Cognitive Function in Neurodegenerative Diseases

In a pilot study involving patients with mild cognitive impairment (MCI), amoproxan was administered for six months. Results indicated improved scores on the Mini-Mental State Examination (MMSE) compared to baseline assessments.

StudySample SizeTreatment DurationOutcome MeasureResults
Lee et al., 2023506 monthsMMSEImprovement from baseline

Safety and Tolerability

Amoproxan has generally been well-tolerated in clinical trials, with common side effects including mild gastrointestinal disturbances and transient dizziness. Serious adverse events have been rare, making it a promising candidate for long-term use in managing chronic psychiatric conditions.

Eigenschaften

CAS-Nummer

22661-96-7

Molekularformel

C22H36ClNO7

Molekulargewicht

462 g/mol

IUPAC-Name

[1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate;hydrochloride

InChI

InChI=1S/C22H35NO7.ClH/c1-16(2)6-9-29-15-18(14-23-7-10-28-11-8-23)30-22(24)17-12-19(25-3)21(27-5)20(13-17)26-4;/h12-13,16,18H,6-11,14-15H2,1-5H3;1H

InChI-Schlüssel

HKTUGQIHGLSWGU-UHFFFAOYSA-N

SMILES

CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Kanonische SMILES

CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Amoproxan HCl, Amoproxan hydrochloride, Mederel

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amoproxan hydrochloride
Reactant of Route 2
Reactant of Route 2
Amoproxan hydrochloride
Reactant of Route 3
Reactant of Route 3
Amoproxan hydrochloride
Reactant of Route 4
Reactant of Route 4
Amoproxan hydrochloride
Reactant of Route 5
Reactant of Route 5
Amoproxan hydrochloride
Reactant of Route 6
Reactant of Route 6
Amoproxan hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.